4-Chloro-6-(4-methylbenzyl)pyrimidine
Description
4-Chloro-6-(4-methylbenzyl)pyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at the 4-position and a 4-methylbenzyl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.
Core Pyrimidine Formation: Condensation of a substituted amidine with a β-diketone or via cyclization of chlorinated precursors.
Substituent Introduction: The 4-methylbenzyl group could be introduced through nucleophilic substitution, Suzuki-Miyaura coupling, or alkylation reactions, followed by chlorination using POCl₃, a common reagent for installing chloro groups in heterocycles .
Properties
IUPAC Name |
4-chloro-6-[(4-methylphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-2-4-10(5-3-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWHXJKZOKAACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . They have also been associated with neuroprotective and anti-neuroinflammatory properties .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It has been suggested that pyrimidine derivatives may act through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Some pyrimidine derivatives have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-methylbenzyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . Additionally, it interacts with endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, reducing their expression .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation in human microglia cells . Moreover, it exhibits neuroprotective activity by reducing the expression of apoptosis markers in human neuronal cells .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity . This inhibition leads to a reduction in endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective and anti-inflammatory effects . Additionally, it modulates gene expression by interacting with specific transcription factors involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and cellular damage . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. For instance, it affects the metabolic flux and metabolite levels in cells by interacting with specific enzymes involved in its degradation and utilization . Understanding these metabolic pathways is crucial for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues influence its therapeutic effects and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
4-Chloro-6-(4-methylbenzyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group at the 4-position and a 4-methylbenzyl substituent at the 6-position of the pyrimidine ring. The biological activity of this compound has been explored in various contexts, including enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways:
- Enzyme Inhibition : It has been noted to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may interact with receptors, altering their activity and leading to downstream effects on cellular signaling.
Biological Studies and Findings
Research into the biological activity of this compound indicates its potential as a therapeutic agent. Below are some significant findings from recent studies:
Table 1: Summary of Biological Activities
| Activity | IC50 (μM) | Reference |
|---|---|---|
| Enzyme Inhibition | 0.04 | |
| Cytotoxicity (Cancer) | 0.018 - 9.98 | |
| Receptor Modulation | Not specified |
- Enzyme Inhibition : In vitro studies have shown that derivatives of pyrimidine compounds exhibit significant inhibitory activity against enzymes like COX-2, with IC50 values around 0.04 μM, comparable to celecoxib, a standard anti-inflammatory drug .
- Cytotoxicity : A study reported that certain derivatives displayed broad-spectrum cytotoxicity against various cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM . This suggests that modifications in the structure can enhance cytotoxic effects.
- Structure–Activity Relationship (SAR) : SAR studies indicate that substituents on the pyrimidine ring can significantly influence biological activity. For instance, the introduction of electron-donating groups has been linked to increased enzyme inhibition and cytotoxicity .
Case Studies
Several case studies have highlighted the biological significance of pyrimidine derivatives:
- Case Study 1 : A series of pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties. The results indicated that compounds with specific substituents showed enhanced inhibition of COX-2, suggesting potential therapeutic applications in inflammatory diseases .
- Case Study 2 : Research focused on the cytotoxic effects of pyrimidine compounds against breast cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between 4-Chloro-6-(4-methylbenzyl)pyrimidine and related compounds:
Key Research Findings
- Antimicrobial Potential: Chlorinated pyrimidines with bulky substituents (e.g., benzyl, pyrazolo rings) demonstrate enhanced activity against Gram-positive bacteria, likely due to improved target engagement .
- Structural Optimization: Introducing electron-withdrawing groups (e.g., CF₃) or fused rings (e.g., thieno, pyrazolo) modulates electronic properties and steric hindrance, critical for kinase inhibition () .
- Synthetic Efficiency : Modern methods (e.g., one-pot reactions, catalytic coupling) reduce step counts and improve yields compared to traditional approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
